molecular formula C6H10ClN3O2 B6191942 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 2648948-14-3

2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No.: B6191942
CAS No.: 2648948-14-3
M. Wt: 191.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. The oxadiazole ring is known for its diverse biological activities and is frequently used in medicinal chemistry. The morpholine ring is a common structural motif in pharmaceuticals, contributing to the compound’s solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the oxadiazole ring without the need for protective groups, yielding structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the oxadiazole ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to ring-opened products.

Scientific Research Applications

2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring are also used in pharmaceuticals for their solubility and bioavailability properties.

Uniqueness

2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is unique due to the combination of the oxadiazole and morpholine rings, which confer both biological activity and favorable pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

2648948-14-3

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.